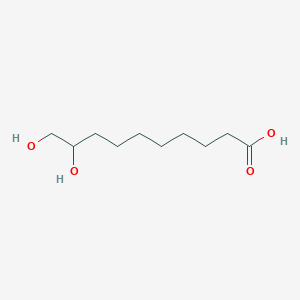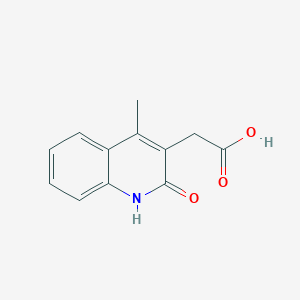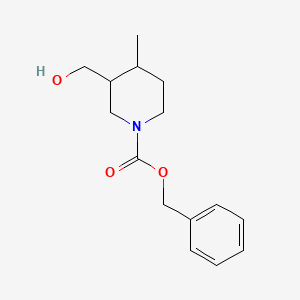![molecular formula C15H18N2S B13513278 Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine](/img/structure/B13513278.png)
Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine is an organic compound with the molecular formula C15H18N2S. It is a liquid at room temperature and is known for its applications in various fields of scientific research. The compound is characterized by its unique structure, which includes a dimethylamine group attached to a 2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl moiety .
Métodos De Preparación
The synthesis of Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine typically involves the reaction of 6-phenylpyridin-2-thiol with 2-chloro-N,N-dimethylethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as column chromatography .
Análisis De Reacciones Químicas
Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine can be compared with other similar compounds, such as:
N,N-Dimethyl-2-(phenylthio)ethanamine: This compound has a similar structure but lacks the pyridine ring, which may affect its reactivity and applications.
2-(Phenylthio)ethylamine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H18N2S |
|---|---|
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(6-phenylpyridin-2-yl)sulfanylethanamine |
InChI |
InChI=1S/C15H18N2S/c1-17(2)11-12-18-15-10-6-9-14(16-15)13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3 |
Clave InChI |
KYRANNSMDBEVPQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCSC1=CC=CC(=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione,aceticacid](/img/structure/B13513221.png)


![Tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13513230.png)



![2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid](/img/structure/B13513254.png)


